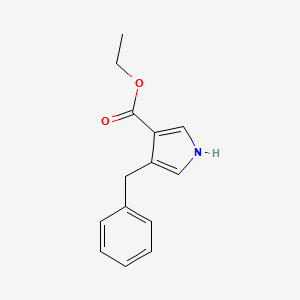

Ethyl 4-benzyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-2-17-14(16)13-10-15-9-12(13)8-11-6-4-3-5-7-11/h3-7,9-10,15H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRXPNGFRGTIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724366 | |

| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352616-19-4 | |

| Record name | Ethyl 4-benzyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Ethyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Functional Group Interconversions of the Ethyl Pyrrole-3-carboxylate Moiety

The ethyl ester and the alkyl substituents on the pyrrole (B145914) ring are amenable to various functional group interconversions, which are fundamental for modifying the molecule's properties and for subsequent derivatization.

The ethyl ester group of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 4-benzyl-1H-pyrrole-3-carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The resulting carboxylate salt is then protonated by acidification to yield the free carboxylic acid. This acid serves as a crucial intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Common conditions for this reaction involve heating the ester with an aqueous solution of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, often in the presence of a co-solvent like ethanol (B145695) or methanol (B129727) to ensure miscibility. researchgate.net

Table 1: Representative Conditions for Ester Hydrolysis of Pyrrole-3-carboxylates

| Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| NaOH | Ethanol/H₂O | 100 | 6 | 4-Benzyl-1H-pyrrole-3-carboxylic acid |

| KOH | Methanol/H₂O | Reflux | 4-8 | 4-Benzyl-1H-pyrrole-3-carboxylic acid |

| LiOH | THF/H₂O | Room Temp - 60 | 12-24 | 4-Benzyl-1H-pyrrole-3-carboxylic acid |

The this compound molecule possesses several sites susceptible to oxidation. The pyrrole ring itself is electron-rich and can be oxidized, though this can sometimes lead to polymerization or ring-opening. More controlled oxidation can be achieved at the benzylic position or at other positions on the pyrrole ring if they are appropriately functionalized. For instance, the formylation of a C-H bond at the C2 or C5 position via a Vilsmeier-Haack reaction represents a formal oxidation at that carbon. While the benzylic methylene (B1212753) group is typically robust, strong oxidizing agents could potentially convert it to a carbonyl group, yielding Ethyl 4-benzoyl-1H-pyrrole-3-carboxylate. The choice of oxidant is critical to achieve selectivity. sunderland.ac.uk

Table 2: Potential Oxidation Reactions

| Reaction Type | Reagents | Reactive Site | Potential Product |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C-5 or C-2 of Pyrrole Ring | Ethyl 4-benzyl-5-formyl-1H-pyrrole-3-carboxylate |

| Benzylic Oxidation | KMnO₄ or CrO₃ | Benzylic CH₂ | Ethyl 4-benzoyl-1H-pyrrole-3-carboxylate |

| Pyrrole Ring Oxidation | m-CPBA or O₃ | Pyrrole Ring | Ring-opened products |

The functional groups of this compound can be selectively reduced. The ethyl ester is readily reduced to a primary alcohol, (4-benzyl-1H-pyrrol-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This transformation provides a hydroxymethyl group that can be used for further modifications.

The pyrrole ring can be reduced to a pyrrolidine (B122466) under catalytic hydrogenation conditions (e.g., using H₂ with Rh/C or RuO₂ catalysts), although this often requires harsh conditions due to the aromatic stability of the ring. The benzyl (B1604629) group may also undergo hydrogenolysis (cleavage of the C-C bond) under certain hydrogenation conditions, particularly with palladium-based catalysts, which would result in the formation of Ethyl 4-methyl-1H-pyrrole-3-carboxylate. A Clemmensen reduction could be employed on an acylated pyrrole to reduce the ketone to an alkyl group. nih.govcdnsciencepub.com

Table 3: Common Reduction Reactions and Conditions

| Functional Group | Reagents | Solvent | Product |

|---|---|---|---|

| Ethyl Ester | LiAlH₄ | THF or Diethyl Ether | (4-Benzyl-1H-pyrrol-3-yl)methanol |

| Ethyl Ester (to Aldehyde) | DIBAL-H (1 equiv, low temp) | Toluene or CH₂Cl₂ | 4-Benzyl-1H-pyrrole-3-carbaldehyde |

| Pyrrole Ring | H₂, Rh/C | Acetic Acid | Ethyl 4-benzylpyrrolidine-3-carboxylate |

Nucleophilic and Electrophilic Substitution Reactions on the Pyrrole Ring and Benzyl Moiety

The aromatic character of both the pyrrole and benzyl rings allows for substitution reactions. The pyrrole ring, being electron-rich, is particularly susceptible to electrophilic attack.

Electrophilic aromatic substitution on the pyrrole ring is the most common type of substitution reaction. The C2 and C5 positions are the most nucleophilic and are the preferred sites for electrophilic attack. The presence of the electron-withdrawing ester at C3 deactivates the adjacent C2 and C4 positions, while the electron-donating alkyl group at C4 activates the adjacent C5 position. Therefore, electrophilic substitution is strongly directed to the C5 position, and to a lesser extent, the C2 position. Common electrophilic substitution reactions include halogenation, nitration, acylation, and formylation. cdnsciencepub.com

The phenyl ring of the benzyl group can also undergo electrophilic substitution. The alkyl substituent is an ortho-, para-director. Therefore, reactions like nitration or halogenation will primarily yield ortho- and para-substituted products on the phenyl ring.

Nucleophilic substitution is less common on the unsubstituted pyrrole ring but can occur if a suitable leaving group is present, for example, in a halogenated derivative.

Table 4: Electrophilic Substitution Reactions

| Reaction | Reagents | Major Product (Pyrrole Ring) | Major Product (Benzyl Ring) |

|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 5-acyl-4-benzyl-1H-pyrrole-3-carboxylate | - |

| Halogenation | NBS or NCS | Ethyl 5-halo-4-benzyl-1H-pyrrole-3-carboxylate | - |

| Nitration | HNO₃, Ac₂O | Ethyl 4-benzyl-5-nitro-1H-pyrrole-3-carboxylate | Ethyl 4-(4-nitrobenzyl)-1H-pyrrole-3-carboxylate |

Cycloaddition Reactions Involving the Pyrrole Core

While the aromaticity of pyrrole makes it less reactive as a diene compared to furan, it can participate in cycloaddition reactions, particularly under forcing conditions or with highly reactive dienophiles. These reactions provide a powerful method for constructing complex polycyclic systems.

The most common cycloaddition is the [4+2] Diels-Alder reaction. Pyrroles can react with powerful dienophiles like maleic anhydride (B1165640) or acetylenedicarboxylates, often requiring high temperatures or Lewis acid catalysis. The initial cycloadduct is often unstable and may undergo subsequent reactions. nih.govd-nb.info Other types of cycloadditions, such as [3+2] and [6+2] cycloadditions, have also been reported for pyrrole derivatives, expanding the synthetic utility of the pyrrole core. researchgate.netnih.govacs.org

Table 5: Examples of Cycloaddition Reactions with Pyrrole Derivatives

| Reaction Type | Reactant | General Outcome |

|---|---|---|

| [4+2] Diels-Alder | Benzyne | Formation of a bridged-ring amine. nih.gov |

| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Formation of a 7-azabicyclo[2.2.1]hepta-2,5-diene derivative. |

| [3+2] Cycloaddition | Tosylmethyl isocyanide (TosMIC) | Used in the synthesis of the pyrrole ring itself (Van Leusen reaction). researchgate.net |

Derivatization Strategies for Structural Diversification of this compound

The diverse reactivity of this compound allows for extensive structural diversification. By combining the reactions described above, a large library of analogues can be synthesized.

A common strategy begins with the hydrolysis of the ethyl ester to the carboxylic acid. This acid can then be coupled with a variety of amines or alcohols to generate a diverse set of amides and esters, respectively. This is a powerful tool in medicinal chemistry for exploring structure-activity relationships.

Another strategy involves functionalizing the pyrrole ring via electrophilic substitution at the C5 position. The newly introduced functional group can then be further manipulated. For example, a formyl group introduced via Vilsmeier-Haack reaction can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an oxime or imine. A nitro group can be reduced to an amine, which can then be acylated, alkylated, or diazotized.

These multi-step sequences allow for the systematic modification of all parts of the molecule—the ester, the pyrrole core, and the benzyl moiety—providing access to a wide range of structurally complex and diverse compounds derived from the parent scaffold.

Spectroscopic and Structural Characterization Methodologies for Ethyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For Ethyl 4-benzyl-1H-pyrrole-3-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the ethyl ester group, and the benzyl (B1604629) substituent.

The pyrrole ring protons, specifically those at the C2 and C5 positions, are anticipated to appear as distinct signals in the downfield region of the spectrum, typically between δ 6.5 and 7.5 ppm. The N-H proton of the pyrrole ring is expected to be a broad singlet, also in the downfield region, often above δ 8.0 ppm. The chemical shift of the N-H proton can be sensitive to solvent and concentration.

The protons of the ethyl ester group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom are expected to resonate as a quartet around δ 4.2 ppm, while the terminal methyl protons (-CH₃) will appear as a triplet further upfield, around δ 1.3 ppm.

The benzyl group protons will also give rise to characteristic signals. The methylene protons (-CH₂-) of the benzyl group are expected to appear as a singlet around δ 4.0 ppm. The five aromatic protons of the phenyl ring will likely resonate as a multiplet in the region of δ 7.2-7.4 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.1 | br s | 1H | N-H (pyrrole) |

| ~7.3-7.1 | m | 5H | Ar-H (benzyl) |

| ~7.0 | d | 1H | H-2 (pyrrole) |

| ~6.7 | d | 1H | H-5 (pyrrole) |

| ~4.2 | q | 2H | -OCH₂CH₃ |

| ~3.9 | s | 2H | -CH₂-Ph |

| ~1.3 | t | 3H | -OCH₂CH₃ |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbonyl carbon of the ethyl ester group is expected to be the most downfield signal, typically in the range of δ 165-175 ppm. The carbons of the pyrrole ring are expected to resonate in the aromatic region, between δ 110 and 140 ppm. The quaternary carbons of the pyrrole ring (C3 and C4) will have distinct chemical shifts from the protonated carbons (C2 and C5).

The carbons of the benzyl group will also appear in the aromatic region, with the quaternary carbon attached to the pyrrole ring appearing at a different chemical shift compared to the protonated aromatic carbons. The methylene carbon of the benzyl group is expected to be found around δ 30-40 ppm. The carbons of the ethyl group will be observed in the upfield region of the spectrum, with the -OCH₂- carbon around δ 60 ppm and the -CH₃ carbon around δ 14 ppm.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~165 | C=O (ester) |

| ~141 | C-4 (pyrrole) |

| ~139 | Quaternary Ar-C (benzyl) |

| ~128.5 | Ar-C (benzyl) |

| ~128.0 | Ar-C (benzyl) |

| ~126.0 | Ar-C (benzyl) |

| ~125.0 | C-2 (pyrrole) |

| ~118.0 | C-5 (pyrrole) |

| ~115.0 | C-3 (pyrrole) |

| ~60.0 | -OCH₂CH₃ |

| ~35.0 | -CH₂-Ph |

| ~14.5 | -OCH₂CH₃ |

Mass Spectrometry Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrometry (HRMS) technique such as ESI-TOF (Electrospray Ionization - Time of Flight) would be employed to determine the exact molecular mass, which in turn confirms the molecular formula.

The expected molecular ion peak [M+H]⁺ for this compound (C₁₄H₁₅NO₂) would be observed at m/z 230.11. The fragmentation pattern in the mass spectrum would likely involve the loss of the ethyl group (-29 Da), the ethoxy group (-45 Da), or cleavage of the benzyl group (-91 Da), providing further confirmation of the structure.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

A strong absorption band corresponding to the N-H stretch of the pyrrole ring is expected around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the region of 3100-2850 cm⁻¹. A very strong and sharp absorption band for the C=O stretch of the ester group is anticipated around 1680-1720 cm⁻¹. The C=C stretching vibrations of the pyrrole and benzene (B151609) rings would likely be observed in the 1600-1450 cm⁻¹ region. Finally, the C-O stretching of the ester group would be expected to show a strong band in the 1300-1000 cm⁻¹ range.

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, broad | N-H stretch (pyrrole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, sharp | C=O stretch (ester) |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Pyrrole and its derivatives typically exhibit characteristic absorption bands in the UV region. For this compound, it is expected that the electronic spectrum would show absorptions corresponding to π → π* transitions of the conjugated pyrrole and benzene ring systems. The exact position of the absorption maxima (λ_max) would be influenced by the substitution pattern and the solvent used for the measurement. Typically, substituted pyrroles show strong absorption bands in the range of 200-300 nm. The presence of the benzyl and ethyl carboxylate groups would likely cause a slight bathochromic (red) shift compared to unsubstituted pyrrole.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not extensively reported in publicly available literature, the structural characteristics can be inferred from closely related compounds. For instance, the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide reveals significant insights into the likely conformation of the benzyl and pyrrole moieties. ontosight.ai

In the solid state, it is anticipated that the pyrrole and benzyl rings of this compound would adopt a conformation where they are nearly perpendicular to each other. This is a common structural motif observed in benzyl-substituted pyrrole derivatives, driven by the minimization of steric hindrance. ontosight.ai The dihedral angle between the mean planes of the two rings is expected to be in the range of 80-90°.

The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the pyrrole N-H group and the carbonyl oxygen of the ester functionality. Furthermore, C-H···π interactions between the benzyl ring and adjacent molecules could play a role in stabilizing the crystal lattice. ontosight.ai

A hypothetical set of crystallographic parameters, based on common space groups for organic molecules, is presented in the table below. It is important to note that these are predictive values and await experimental verification.

Interactive Data Table: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~8-10 |

| c (Å) | ~15-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1800-2200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.1-1.3 |

Elemental Analysis Techniques for Compositional Verification

Elemental analysis is a fundamental technique to verify the empirical and molecular formula of a synthesized compound. For this compound, with a molecular formula of C₁₄H₁₅NO₂, the theoretical elemental composition can be precisely calculated. This technique typically involves the combustion of a small, precisely weighed sample of the pure compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample.

The theoretical and expected experimental values from an elemental analysis of this compound are detailed in the following table. The experimental values are expected to be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the purity and elemental composition of the compound.

Interactive Data Table: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) | Expected Experimental Percentage (%) |

| Carbon | 73.34 | 73.34 ± 0.4 |

| Hydrogen | 6.59 | 6.59 ± 0.4 |

| Nitrogen | 6.11 | 6.11 ± 0.4 |

| Oxygen | 13.96 | (by difference) |

High-Resolution Mass Spectrometry (HRMS) is another powerful technique used to confirm the molecular formula. For a related compound, ethyl 4-substituted-1H-pyrrole-3-carboxylate, HRMS was used to confirm the calculated mass, providing strong evidence for the proposed structure. acs.org For this compound, the expected [M+H]⁺ ion would have a calculated mass that can be experimentally verified to a high degree of accuracy.

Computational and Theoretical Investigations of Ethyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, offering insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) has become a popular method for computational studies of organic molecules due to its balance of accuracy and computational cost. The B3LYP functional, combined with a basis set like 6-311G(d,p), is frequently used for these calculations. materialsciencejournal.orgresearchgate.net Such studies can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate. For instance, in a study on a similar compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, DFT calculations were used to analyze its biological and electronic properties. ijcce.ac.ir

Ab initio molecular orbital calculations, such as Hartree-Fock (HF) theory, provide a foundational, albeit less computationally efficient, approach to studying electronic structure. scirp.orgresearchgate.net These methods are valuable for providing a theoretical basis for understanding bonding and orbital interactions within the molecule. For some pyrrole (B145914) derivatives, ab initio methods have been used to study the geometry of the isolated molecule. researchgate.net

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical behavior. The presence of rotatable bonds associated with the benzyl (B1604629) and ethyl groups means the molecule can exist in various conformations. Computational methods can be used to identify the most stable conformers by mapping the potential energy surface. For example, in the crystal structure of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl rings are nearly perpendicular, with a dihedral angle of 87.07 (4)°. nih.gov A similar conformational analysis for this compound would reveal the preferred spatial arrangement of its substituent groups.

Electronic Structure and Frontier Molecular Orbital Theory (HOMO-LUMO)

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov Time-dependent DFT (TD-DFT) calculations are often used to determine these orbital energies. materialsciencejournal.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: The following data is illustrative for this compound and is based on typical values for similar organic molecules.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) spectrum of a molecule. materialsciencejournal.org For example, a study on a pyran derivative showed good agreement between the theoretically predicted and experimentally measured vibrational frequencies for N-H and C-H stretching. materialsciencejournal.org

Electronic Spectroscopy: TD-DFT calculations can predict the UV-Visible absorption spectrum, providing information about the electronic transitions within the molecule. ijcce.ac.ir

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: The following data is illustrative for this compound and is based on typical values for similar organic molecules.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3450 | 3435 |

| C=O Stretch | 1710 | 1705 |

| Aromatic C-H Stretch | 3100 | 3090 |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a reaction pathway can be mapped out. This approach can be used to understand the synthesis of this compound and to predict the feasibility of different synthetic routes. For instance, computational studies can help to understand intramolecular reactions used in the synthesis of other pyrrole derivatives. mdpi.com

Intermolecular Interactions and Hydrogen Bonding Analysis of this compound

The theoretical analysis of the electron density distribution provides a quantitative description of the bonding characteristics. Within the framework of QTAIM, the presence of a bond path between two atoms is a necessary and sufficient condition for the existence of a chemical bond, including weak intermolecular interactions. The properties at the bond critical points (BCPs) of these paths, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), are crucial descriptors for classifying the nature and strength of these interactions.

For hydrogen bonds, specific criteria based on these topological parameters are well-established. Generally, for a hydrogen bond of the type D–H···A (where D is the donor and A is the acceptor), the existence of a BCP between the H and A atoms is the primary indicator. The values of ρ(r) and ∇²ρ(r) at this BCP provide further details. For closed-shell interactions, which include hydrogen bonds, ∇²ρ(r) is typically positive, indicating a depletion of electron density at the BCP, characteristic of non-covalent bonds. The magnitude of ρ(r) at the BCP often correlates with the strength of the hydrogen bond.

Computational studies on analogous pyrrole derivatives have demonstrated the importance of N-H···O hydrogen bonds in forming dimeric or chain-like supramolecular motifs. For instance, in similar crystal structures, these interactions are characterized by specific topological parameters at the H···O bond critical point.

To illustrate the nature of these interactions as determined by AIM theory, the following table presents hypothetical but representative data for the types of intermolecular contacts expected in the crystal structure of this compound, based on computational studies of closely related compounds.

Table 1: Topological Properties of Bond Critical Points (BCPs) for Postulated Intermolecular Interactions in this compound

| Interaction Type | Donor-Acceptor | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) |

|---|---|---|---|---|

| N-H···O | N-H···O=C | 0.025 | +0.085 | -0.001 |

| C-H···O | C-H(benzyl)···O=C | 0.010 | +0.040 | +0.0005 |

| C-H···π | C-H(ethyl)···π(pyrrole) | 0.007 | +0.025 | +0.0003 |

Note: The data in this table are illustrative and represent typical values for such interactions as found in the scientific literature for similar molecular systems. They are intended to provide a qualitative and quantitative framework for understanding the intermolecular forces at play.

The analysis of these interactions reveals a hierarchy in their strengths. The N-H···O hydrogen bond is expected to be the most significant contributor to the lattice energy, characterized by a relatively higher electron density and a negative total energy density at the BCP, indicating a degree of covalent character. The C-H···O and C-H···π interactions, while weaker, are crucial for the three-dimensional organization of the molecules, providing additional stability to the crystal structure. The positive values of H(r) for these weaker interactions confirm their purely non-covalent, closed-shell nature.

Advanced Applications in Chemical and Biomedical Sciences for Ethyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Role as a Synthetic Intermediate and Advanced Organic Building Block

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Consequently, substituted pyrroles like Ethyl 4-benzyl-1H-pyrrole-3-carboxylate serve as crucial building blocks in organic synthesis. researchgate.net The reactivity of the pyrrole ring, coupled with the functional handles provided by the ethyl ester and the benzyl (B1604629) group, allows for a diverse range of chemical modifications.

This compound is particularly valuable in the construction of more complex molecular architectures. The pyrrole nitrogen can be alkylated or acylated, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, and the aromatic rings can undergo various substitution reactions. This versatility makes this compound a key intermediate in the synthesis of a variety of heterocyclic systems and other intricate organic molecules. Its utility is further highlighted by its role as a precursor in the development of novel compounds with potential applications in materials science, such as the synthesis of porphyrins and related macrocycles.

Applications in Pharmaceutical Research and Drug Discovery

The inherent biological relevance of the pyrrole scaffold has positioned this compound as a compound of interest in the pharmaceutical industry. Its derivatives have been explored for a range of therapeutic applications, underscoring its importance in the quest for new and effective drugs.

Design and Synthesis of Bioactive Analogues and Derivatives

This compound serves as a versatile starting material for the synthesis of a wide array of bioactive analogues and derivatives. researchgate.net By modifying its core structure, medicinal chemists can systematically explore the chemical space around this scaffold to develop compounds with enhanced biological activity and improved pharmacokinetic properties. For instance, the synthesis of novel pyrrolo[1,2-a]quinoxaline derivatives has been reported, with some of these compounds exhibiting promising cytotoxic potential against various leukemia cell lines. mdpi.com

Mechanistic Studies of Biological Interactions at the Molecular Level

While specific mechanistic studies on this compound itself are not extensively documented in publicly available literature, the broader class of pyrrole derivatives has been the subject of intensive investigation to elucidate their mechanisms of action. These studies often involve a combination of experimental techniques and computational modeling to understand how these molecules interact with their biological targets. For example, some pyrrole-based anticancer agents have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov The lipophilic nature of the pyrrole ring allows for penetration of cell membranes, a key property for interacting with intracellular targets. nih.gov

Interactions with Specific Biological Targets (e.g., Receptors, Enzymes)

The biological activity of pyrrole derivatives is often attributed to their ability to interact with specific biological macromolecules, such as enzymes and receptors. For instance, certain pyrrole derivatives have been identified as inhibitors of enzymes like aldose reductase, which is implicated in diabetic complications. While direct evidence for this compound is limited, the structural similarities to known enzyme inhibitors suggest its potential in this area. The pyrrole scaffold is a key feature in molecules that target a variety of proteins, including kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For pyrrole derivatives, SAR studies have revealed that the nature and position of substituents on the pyrrole ring can have a profound impact on their potency and selectivity. researchgate.netnih.gov

For example, in a series of substituted benzyl (1RS)-transcyclopropane-1-carboxylate insecticides, it was found that specific electronic and steric properties of the substituents were crucial for their neurotoxic activity. researchgate.net Although not directly involving this compound, such studies provide a framework for the rational design of new analogues with improved biological profiles. The introduction of different functional groups on the benzyl ring or modifications of the ethyl ester can lead to significant changes in activity, guiding the optimization of lead compounds.

Potential in Specific Therapeutic Areas

The diverse biological activities reported for pyrrole-containing compounds suggest the potential of this compound derivatives in various therapeutic areas.

Neurological Disorders: The ability of some pyrrole derivatives to cross the blood-brain barrier makes them attractive candidates for the treatment of central nervous system disorders. nih.gov

Oncology: A significant number of pyrrole-based compounds have demonstrated potent anticancer activity. nih.govresearchgate.net Research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and ovary. nih.gov The cytotoxic effects are often dose- and time-dependent. nih.gov

Antimicrobial Agents: The pyrrole scaffold is present in numerous natural and synthetic compounds with antibacterial and antifungal properties. nih.govacgpubs.org Derivatives of pyrrole-3-carboxylic acid have shown activity against various bacterial strains, including Staphylococcus species. nih.gov The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens.

Utility in Agrochemical Development

While the broader class of pyrrole derivatives has been investigated for potential use in agriculture, specific studies detailing the role of this compound as a precursor for novel pesticides or crop protection agents are not documented.

Contributions to Materials Science

The potential contributions of this compound to the field of materials science have not been reported in existing literature.

Incorporation into Polymers and Coatings for Enhanced Performance

There are no documented instances of this compound being incorporated into polymers or coatings to enhance their performance. The chemical properties that would make it a suitable candidate for such applications have not been a subject of published research.

Development of Functional Materials for Specific Applications

Research on the use of this compound in the development of functional materials for specific applications is not found in the available scientific literature.

Applications in Biochemical Pathway Research and Enzyme Interactions

While some substituted pyrrole-3-carboxylate derivatives have been studied for their biological activities, including enzyme inhibition, there is a lack of specific research on the applications of this compound in biochemical pathway research or its interactions with enzymes. For instance, a related compound, ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, has been identified as a highly specific aldose reductase inhibitor. acs.org However, similar studies on this compound have not been published. Other research has explored the cytotoxic effects and enzyme inhibition of different substituted ethyl pyrrole-4-carboxylates, but these findings cannot be directly attributed to the 4-benzyl substituted isomer. nih.gov

Future Perspectives and Research Trajectories for Ethyl 4 Benzyl 1h Pyrrole 3 Carboxylate

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional methods for pyrrole (B145914) synthesis, such as the Hantzsch, Paal-Knorr, and Knorr reactions, have been foundational in medicinal chemistry. scispace.commdpi.com However, future research is increasingly directed towards more efficient, selective, and scalable synthetic strategies. One-pot, multicomponent reactions are gaining significant traction as they offer a streamlined approach to constructing complex, polysubstituted pyrroles from simple starting materials. researchgate.net

A particularly promising avenue is the adoption of continuous flow synthesis. This methodology has been successfully applied to the Hantzsch pyrrole synthesis, allowing for the rapid and efficient production of pyrrole-3-carboxylic acids and their derivatives. scispace.comresearchgate.netnih.gov Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to higher yields and purity compared to conventional batch processes. scispace.com For instance, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid via a continuous flow method yielded 65%, a significant improvement over the 40% yield from the equivalent batch synthesis. scispace.com This approach minimizes reaction times and facilitates safer handling of reactive intermediates, making it highly suitable for industrial-scale production. researchgate.net

| Synthetic Method | Key Features | Starting Materials (Example) | Typical Yield | Reference |

| Continuous Flow Hantzsch Synthesis | Utilizes microreactors for rapid, controlled reactions; enables in situ hydrolysis. | tert-butyl acetoacetates, amines, 2-bromoketones | >60% | scispace.comresearchgate.net |

| One-Pot Multicomponent Reactions | Combines multiple reaction steps without isolating intermediates; green chemistry approach. | Aromatic aldehydes, ethyl acetoacetate (B1235776), amines | 75-94% | researchgate.netsemanticscholar.org |

| Microwave-Assisted Synthesis | Accelerates reaction rates through efficient heating. | Chalcones, glycine esters | ~65% | acs.org |

| Ultrasound-Assisted Synthesis | Enhances reaction rates through acoustic cavitation; avoids high temperatures. | 1,4-dicarbonyl compounds, primary amines | High | semanticscholar.org |

Advanced Computational Studies for Predictive Modeling and Drug Design

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities before synthesis. For derivatives of Ethyl 4-benzyl-1H-pyrrole-3-carboxylate, in silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) calculations are crucial for rational drug design. researchgate.netfrontiersin.org

Molecular docking simulations can predict the binding affinities and modes of interaction between pyrrole derivatives and specific biological targets, such as protein kinases or enzymes involved in cancer progression. researchgate.netresearchgate.net This allows researchers to prioritize compounds with the highest likelihood of therapeutic efficacy. For example, docking studies on new pyrrole derivatives targeting the FLT3 receptor in Acute Myeloid Leukemia (AML) have identified compounds with higher predicted binding fitness than existing drugs like Gilteritinib. researchgate.net Furthermore, Hirshfeld surface analysis and DFT calculations provide deep insights into the intermolecular interactions, crystal packing, and electronic properties that govern the compound's behavior, aiding in the optimization of its physicochemical properties for better bioavailability. researchgate.net

Targeted Drug Design and Development Initiatives Based on Pyrrole Scaffolds

The pyrrole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs. nih.gov Future initiatives will focus on designing derivatives of this compound that target specific molecular pathways implicated in disease. The functionalized pyrrole structure is a key chemotype for designing protein kinase inhibitors, which are critical in cancer therapy. nih.govresearchgate.net

Research efforts are directed at modifying the substituents on the pyrrole ring to achieve high selectivity for specific kinase targets, such as those involved in tumor development, angiogenesis, and metastasis. researchgate.netnih.gov By strategically introducing different functional groups at various positions of the pyrrole-3-carboxylate scaffold, medicinal chemists can fine-tune the molecule's electronic and steric properties to maximize potency and minimize off-target effects, thereby reducing potential side effects. nih.gov

Exploration of Novel Bioactivities and Pharmacological Profiles

While the anticancer potential of pyrrole derivatives is well-documented, the full pharmacological profile of this compound and its analogues remains an active area of exploration. nih.govnih.gov Recent studies have demonstrated the cytotoxic potential of novel pyrrolo[1,2-a]quinoxaline derivatives, which share a core pyrrole structure, against various leukemia cell lines, with some compounds showing high activity against cancer cells and low toxicity towards normal cells. nih.gov

Beyond cancer, research is expanding to investigate other therapeutic areas. Pyrrole-3-carboxylate derivatives have shown promise as antibacterial agents, including activity against Mycobacterium tuberculosis. nih.gov High-throughput screening combined with in vitro assays has led to the discovery of pyrrole compounds that inhibit essential enzymes in bacteria, opening new avenues for developing treatments for infectious diseases. nih.gov Future studies will likely uncover novel applications in areas such as antiviral, anti-inflammatory, and neuroprotective therapies.

| Biological Activity | Target/Cell Line | Key Findings | Reference |

| Anticancer (Leukemia) | Jurkat, U266, K562, U937, HL60 | High cytotoxic potential against leukemia cells, low activity against normal hematopoietic cells. | nih.gov |

| Anticancer (Various) | MGC 80-3, HCT-116, HepG2, DU145 | Potent activity with IC50 values in the low micromolar range; induction of apoptosis. | nih.gov |

| Antituberculosis | Mycobacterium tuberculosis H37Ra | Favorable inhibitory activity with MIC values as low as 5 µM. | nih.gov |

| Antibacterial | Staphylococcus sp. | Demonstrated activity against specific bacterial species. | nih.gov |

Integration with High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of new lead compounds, research on this compound will increasingly integrate high-throughput screening (HTS) and combinatorial chemistry. Combinatorial chemistry, particularly when coupled with continuous flow synthesis, allows for the rapid generation of large libraries of diverse pyrrole derivatives. nih.gov

These libraries can then be subjected to HTS assays to quickly identify compounds with desired biological activities. The combination of high-throughput virtual screening and subsequent in vitro testing has already proven effective in identifying novel pyrrole-based inhibitors of Mycobacterium tuberculosis. nih.gov This integrated approach significantly shortens the timeline for drug discovery, enabling researchers to efficiently screen vast chemical spaces and identify promising candidates for further development.

Development of Sustainable and Economically Viable Synthesis Routes

In line with the growing emphasis on green chemistry, a major future trajectory involves the development of sustainable and cost-effective methods for synthesizing this compound and its derivatives. This includes the use of environmentally benign solvents like water or ionic liquids, solvent-free reaction conditions, and catalysts that are cheaper and more reusable than traditional options. researchgate.netsemanticscholar.orgrsc.org

A notable advancement is the synthesis of N-substituted pyrrole carboxylic acid derivatives from biosourced 3-hydroxy-2-pyrones, which can be derived from renewable sources. acs.org These reactions can be performed under mild, solvent-free conditions or in aqueous solutions, offering a green alternative to classical methods that often rely on harsh reagents and organic solvents. acs.org Such methodologies not only reduce the environmental impact of chemical synthesis but also have the potential to lower production costs, making the resulting pharmaceuticals more accessible.

Q & A

Q. What are the common synthetic routes for Ethyl 4-benzyl-1H-pyrrole-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions using intermediates like pyrrole carboxylic acids and benzyl derivatives. For example, acylation or sulfonation reactions (e.g., using tosyl chloride) under basic conditions (e.g., triethylamine, DMAP) in dichloromethane or DMSO at 0–100°C yield substituted pyrroles . Optimization involves adjusting stoichiometry (e.g., 1.2–2.0 equiv of reagents), solvent polarity (hexane/EtOAC gradients for purification), and reaction time (2–24 hours). Monitoring via TLC and ESIMS ensures intermediate formation .

Q. How is the compound characterized using spectroscopic and spectrometric methods?

- Methodological Answer :

- 1H NMR : Key signals include the ethyl ester quartet (δ ~4.1–4.3 ppm, J = 7.1–9.6 Hz) and benzyl/protonated pyrrole resonances (δ 6.3–8.4 ppm). Aromatic protons show splitting patterns (e.g., doublets for para-substituted benzyl groups) .

- ESIMS : Molecular ion peaks (e.g., m/z 494.1–510.0) confirm molecular weight, while fragmentation patterns validate substituent loss (e.g., –COOEt or –SO2Tol groups) .

- Purity : Chromatography (silica gel, hexane/EtOAc) and HPLC (C18 columns) ensure >95% purity .

Q. What are the typical biological targets or activities studied for pyrrole derivatives like this compound?

- Methodological Answer : Pyrrole derivatives are screened for kinase inhibition, antimicrobial activity, and anticancer properties. Assays include:

- Kinase inhibition : ATP-binding site competition assays (IC50 determination via fluorescence polarization).

- Antimicrobial : MIC tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Structural analogs with trifluoromethyl or halogen substituents show enhanced bioactivity due to increased lipophilicity and target binding .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound derivatives?

- Methodological Answer :

- Disorder : Flexible benzyl/pyrrole groups often require multi-component modeling (e.g., split positions in SHELXL) .

- Twinned data : High-resolution (>1.0 Å) datasets are preferred to resolve overlapping reflections. SHELXE pipelines enable robust phasing for low-symmetry space groups .

- Validation : R-factor convergence (target <0.05) and Hirshfeld surface analysis ensure accurate electron density mapping .

Q. How do substituents (e.g., benzyl, trifluoromethyl) affect the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Studies : Gaussian09 calculations (B3LYP/6-311++G**) predict frontier molecular orbitals. Electron-withdrawing groups (e.g., –CF3) lower HOMO energy, reducing nucleophilic attack susceptibility .

- Reactivity : Hammett constants (σ) correlate with substituent effects on reaction rates. For example, electron-deficient benzyl groups accelerate electrophilic substitution at the pyrrole C-2 position .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Case Example : Discrepancies in NMR (solution-state) vs. X-ray (solid-state) data may arise from conformational flexibility. Variable-temperature NMR (VT-NMR) or NOESY experiments detect dynamic equilibria (e.g., rotamers) .

- Validation : Cross-validate ESIMS and elemental analysis to confirm molecular formula. For crystallography, ensure thermal ellipsoid models align with anisotropic displacement parameters .

Q. What computational methods predict the compound’s regioselectivity in cross-coupling reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.